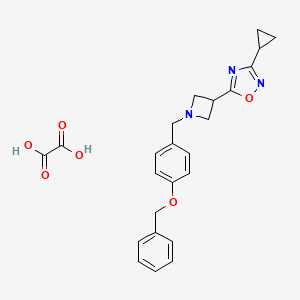

![molecular formula C19H15ClFNO3 B2445042 1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1797873-40-5](/img/structure/B2445042.png)

1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a spiro compound, which means it has two rings that share a single atom. The rings in this case are a benzofuran ring and a piperidine ring. The benzofuran ring contains a benzene ring fused to a furan ring, and the piperidine ring is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spiro junction, the benzofuran ring, and the piperidine ring. The chloro and fluoro groups attached to the benzoyl group would also add to this complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich benzofuran ring and the electron-deficient benzoyl chloride group. The piperidine ring could potentially act as a base or nucleophile .Scientific Research Applications

- Benzofuran derivatives have been studied for their anti-tumor potential. F6443-3969 may exhibit cytotoxic effects against cancer cells, making it a candidate for further investigation in cancer therapy .

- Some benzofuran compounds demonstrate antibacterial activity. Researchers have explored their use as antimicrobial agents. F6443-3969 could be evaluated for its effectiveness against bacterial pathogens .

- Oxidative stress plays a role in various diseases. Benzofuran derivatives, including F6443-3969, may possess antioxidant properties. Investigating its ability to scavenge free radicals could be valuable .

- Benzofuran compounds have been investigated for antiviral activity. F6443-3969, with its unique structure, might exhibit inhibitory effects against specific viruses. Further studies are warranted .

- A novel macrocyclic benzofuran compound was found to have anti-HCV activity. F6443-3969 could be explored as a potential therapeutic agent for HCV infections .

- Benzofuran derivatives serve as building blocks in organic synthesis. Researchers have developed methods to construct benzofuran rings, including unique free radical cyclization cascades. F6443-3969’s synthetic accessibility could be explored for creating other complex benzofuran compounds .

Anti-Tumor Activity

Antibacterial Properties

Anti-Oxidative Effects

Anti-Viral Potential

Hepatitis C Virus (HCV) Treatment

Synthetic Applications

Future Directions

properties

IUPAC Name |

1'-(2-chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO3/c20-14-6-3-7-15(21)16(14)17(23)22-10-8-19(9-11-22)13-5-2-1-4-12(13)18(24)25-19/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAWKIRKNYCXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-chloro-6-fluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444961.png)

![methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2444963.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)

![2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile](/img/structure/B2444969.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2444976.png)

![(E)-1-benzyl-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2444979.png)